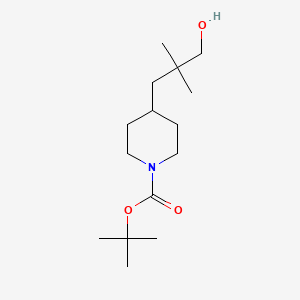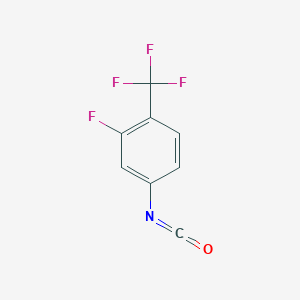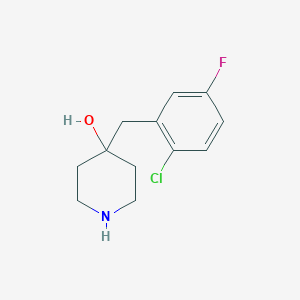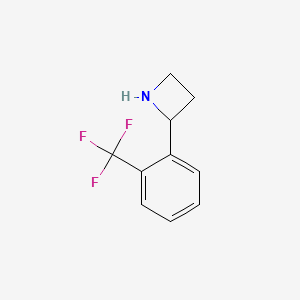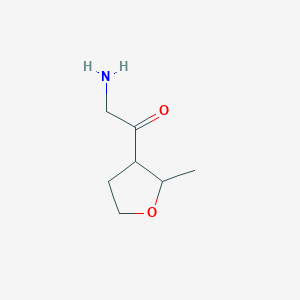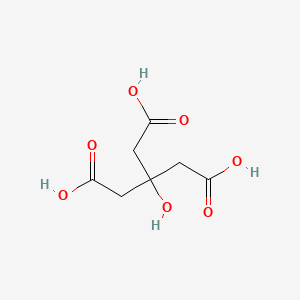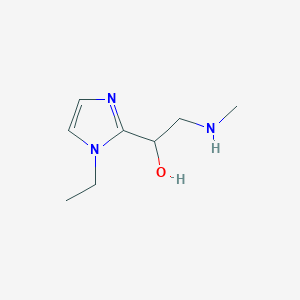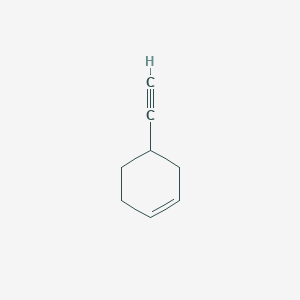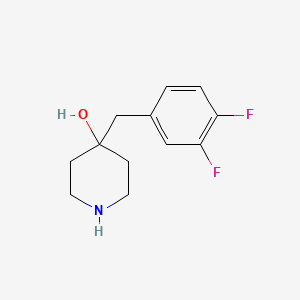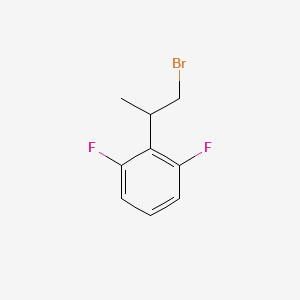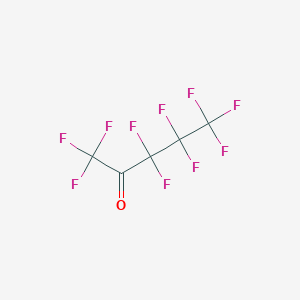
Tert-butyl 4-isothiocyanatobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-isothiocyanatobutanoate is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of a tert-butyl group, an isothiocyanate group, and a butanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tert-butyl 4-isothiocyanatobutanoate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl 4-aminobutanoate with thiophosgene. The reaction typically proceeds under mild conditions, with the thiophosgene acting as the isothiocyanate source. The reaction can be carried out in an organic solvent such as dichloromethane, and the product is purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize the use of hazardous reagents and to maximize efficiency. The use of phase-transfer catalysts and other advanced techniques can further enhance the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-isothiocyanatobutanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, typically under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Sulfonyl Derivatives: Resulting from oxidation reactions.
Applications De Recherche Scientifique
Tert-butyl 4-isothiocyanatobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins through thiourea formation.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of tert-butyl 4-isothiocyanatobutanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups on proteins. This covalent modification can alter the function of the target biomolecule, leading to various biological effects. The specific pathways and molecular targets depend on the context of its use, such as in therapeutic applications or biochemical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
Uniqueness
Tert-butyl 4-isothiocyanatobutanoate is unique due to the presence of the tert-butyl group, which can influence its reactivity and stability. Compared to other isothiocyanates, it may exhibit different solubility properties and reactivity patterns, making it suitable for specific applications where other isothiocyanates may not be as effective .
Propriétés
Formule moléculaire |
C9H15NO2S |
|---|---|
Poids moléculaire |
201.29 g/mol |
Nom IUPAC |
tert-butyl 4-isothiocyanatobutanoate |
InChI |
InChI=1S/C9H15NO2S/c1-9(2,3)12-8(11)5-4-6-10-7-13/h4-6H2,1-3H3 |
Clé InChI |
YZBVIBWKDPQPMT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCCN=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


